2,6-dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide
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Overview
Description
2,6-Dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes methoxy groups and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethoxybenzoic acid and 2-methoxy-2,3-dihydro-1H-indene.
Formation of Benzamide: The 2,6-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions. This intermediate is then reacted with 2-methoxy-2,3-dihydro-1H-indene in the presence of a base like triethylamine to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to reduce reaction times and improve yields.
Automation: Integrating automated systems for precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogen atoms or other electrophiles.
Scientific Research Applications
2,6-Dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules, providing insights into enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 2,6-dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide exerts its effects involves:
Molecular Targets: Binding to specific receptors or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways related to inflammation and pain, potentially involving cyclooxygenase (COX) enzymes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzamide: Lacks the indene moiety, resulting in different biological activity.
N-(2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide: Similar structure but without the methoxy groups on the benzene ring.
Uniqueness
2,6-Dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is unique due to the presence of both methoxy groups and the indene moiety, which confer distinct electronic and steric properties, enhancing its potential as a versatile compound in various applications.
Properties
IUPAC Name |
2,6-dimethoxy-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-16-9-6-10-17(24-2)18(16)19(22)21-13-20(25-3)11-14-7-4-5-8-15(14)12-20/h4-10H,11-13H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGODFLPRMWDDJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2(CC3=CC=CC=C3C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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